Vetivenol
Description
Contextualization within Sesquiterpenoid Chemistry and Natural Products Research
Vetivenol is firmly situated within the field of sesquiterpenoid chemistry. Sesquiterpenoids are a large class of terpenes composed of three isoprene (B109036) units, often found in essential oils and other natural products. smolecule.comfoodb.canih.gov Vetiver oil is a rich source of various sesquiterpenes and their oxygenated derivatives, including alcohols like this compound and ketones like α- and β-vetivone. researchgate.netperfumerflavorist.comijpsonline.com The study of this compound contributes to the broader understanding of sesquiterpenoid biosynthesis, structural diversity, and biological functions in plants. Natural products research focuses on isolating, characterizing, and synthesizing compounds from natural sources, and this compound, being a significant component of a commercially important essential oil, is a relevant subject within this domain. researchgate.netijpsonline.comijpsonline.com The complexity of vetiver oil's composition, with over 300 identified chemicals, highlights the challenges and ongoing research in separating and elucidating the structures and properties of its constituents, including this compound. ijpsonline.com
Historical Evolution of this compound Research Paradigms
The investigation into vetiver oil and its components, including the alcohols collectively referred to as vetivenols or vetiverols, has a history dating back to the early 20th century. perfumerflavorist.com Initial research focused on the physicochemical properties of fractionated vetiver oils and attempts to identify the compounds responsible for its characteristic odor. perfumerflavorist.com Early studies in the beginning of the 20th century on the alcohols in vetiver oil were inconclusive regarding their exact nature. perfumerflavorist.com By the mid-20th century, it became more apparent that the sesquiterpene alcohols in vetiver oil, particularly from sources like Java vetiver oil, were a complex mixture. perfumerflavorist.com These mixtures were found to consist predominantly of primary alcohols, with a significant portion being tricyclic and a smaller percentage being bicyclic alcohols. perfumerflavorist.com
The evolution of analytical techniques, such as gas chromatography and spectroscopic methods (like NMR), has been crucial in advancing the understanding of this compound's structure and its presence within the complex mixture of vetiver oil. nist.govresearchgate.netresearchgate.net Modern research paradigms involve detailed chemical analysis to identify specific isomers of this compound and other related compounds, as well as exploring their individual properties and potential bioactivities. smolecule.comijpsonline.com The focus has shifted from simply identifying the presence of "alcohols" to precise structural elucidation and quantification of individual sesquiterpene alcohols. researchgate.netresearchgate.net
Key Properties of this compound
This compound is described as having a sweet balsamic aroma and appears as an amber solid. nih.gov It is practically insoluble in water but soluble in organic solvents like DMSO and alcohol. smolecule.comnih.gov
Here is a table summarizing some key chemical and physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | smolecule.comnist.gov |
| Molecular Weight | ~220.35 g/mol | smolecule.comnist.gov |
| CAS Number | 68129-81-7 | smolecule.comnist.govnih.gov |
| Appearance | Amber solid | nih.gov |
| Aroma | Sweet balsamic | nih.gov |
| Solubility | Soluble in DMSO, Soluble in alcohol | smolecule.com |
| Solubility | Practically insoluble to insoluble in water | nih.gov |
Research Findings Related to this compound
Research findings indicate that this compound, as a component of vetiver oil, contributes to the oil's various properties. While vetiver oil itself has been studied for potential biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects, specific detailed research findings solely focused on isolated this compound are less extensively documented in the provided search results compared to studies on the whole oil or other major components like khusimol (B1673632) or vetivones. smolecule.comijpsonline.com
However, the presence and proportion of vetivenols (as a group of alcohols) are considered important markers for the quality and olfactory profile of vetiver oil from different geographical origins. ijpsonline.comperfumerflavorist.comijpsonline.com Studies have analyzed the chemical composition of vetiver oil from various countries, noting variations in the content of different sesquiterpenes, including alcohols. ijpsonline.comijpsonline.com For instance, research on Java vetiver oil in the mid-20th century indicated that at least 60 percent of the sesquiterpene alcohols were a mixture where a tricyclic alcohol predominated. perfumerflavorist.com More recent analyses continue to identify this compound and other sesquiterpene alcohols as significant constituents. researchgate.netijpsonline.com
The complexity of vetiver oil and the presence of numerous sesquiterpenoid isomers, including various alcohols often grouped under the term "vetiverols" or "vetivenols," mean that research findings often discuss these compounds as a class or focus on specific, abundant isomers like khusimol, which is also a sesquiterpene alcohol found in vetiver oil. researchgate.netijpsonline.comresearchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEXBRKEGXBUJE-ATFAPYMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C12CCC(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68129-81-7 | |
| Record name | Vetiverol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vetiverol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies for Isolation and Enrichment of Vetivenol from Natural Matrices
Optimization of Distillation-Based Extraction Techniques from Chrysopogon zizanioides Roots
Distillation methods are traditional and widely used for extracting essential oils from plant materials. ijpsonline.comijpsonline.com
Comparative Analysis of Hydrodistillation and Steam Distillation Protocols
Hydrodistillation (HD) and steam distillation (SD) are common methods for extracting volatile oils. In hydrodistillation, the plant material is submerged in water and boiled, while in steam distillation, steam is passed through the plant material. researchgate.netedenbotanicals.com Both methods facilitate the vaporization of essential oil components at temperatures lower than their boiling points due to the presence of water. researchgate.netedenbotanicals.com
Hydrodistillation is often the most popular traditional technique for oil extraction from medicinal herbs and plants. ijpsonline.comijpsonline.com It involves boiling the vetiver roots with water, allowing the steam to carry the volatile oil, which is then condensed and collected. kviconline.gov.in This process can be lengthy, typically lasting more than 10 hours, and the high temperatures involved may lead to the degradation of some heat-sensitive compounds. afjbs.com A modified conventional hydrodistillation method using a heating plate with a magnetic stirrer has shown increased yield and a higher number of identified chemical molecules compared to conventional hydrodistillation. afjbs.com
Evaluation of Microwave-Assisted and CO2-Expanded Ethanol (B145695) Extraction Methodologies
Microwave-assisted extraction (MAE) and CO2-expanded ethanol (CXE) extraction are considered novel and more efficient techniques compared to traditional methods. ijpsonline.comijpsonline.commdpi.comsysrevpharm.org MAE utilizes microwave energy to heat the water within the plant material, leading to the rupture of oil glands and the release of essential oil. sysrevpharm.org This method can significantly reduce extraction time compared to hydrodistillation, from 24 hours to as little as 3 hours, while potentially offering better yields. researchgate.net MAE is also considered environmentally friendly due to lower CO2 emissions. researchgate.net
CO2-expanded ethanol (CXE) extraction is a green method that uses CO2-pressurized ethanol as a solvent. mdpi.comnih.gov This technique aims to replace traditional methods and supercritical fluid extraction. mdpi.comnih.gov CXE has demonstrated higher extraction yields compared to hydrodistillation and supercritical fluid extraction. mdpi.comnih.gov For instance, CXE extraction of vetiver oil has resulted in yields ranging from 5.12% to 7.42%, which is higher than the 0.3%-0.6% typically obtained by conventional methods or 0.5% by SFE. mdpi.com Optimal conditions for CXE extraction of vetiver oil have been reported, including a pressure of 8.4 MPa, a temperature of 50 °C, an ethanol flow rate of 5 mL/min, and a CO2 mole fraction of 0.22. mdpi.comnih.gov The yield in CXE can be influenced by parameters such as pressure, ethanol flow rate, and CO2 mole fraction. mdpi.com
Supercritical Fluid Extraction Parameters and Efficiency for Vetivenol Isolation
Supercritical fluid extraction (SFE) using carbon dioxide is another advanced technique for extracting compounds from natural sources. ijpsonline.comijpsonline.comnih.gov SFE offers advantages such as relatively short processing times and the ability to produce extracts with minimal or no organic solvent residues. nih.govresearchgate.net CO2 is commonly used as a supercritical fluid due to its non-toxicity, availability, low cost, and favorable critical point (31.1 °C and 72.8 bar). nih.govresearchgate.net
The efficiency of SFE is significantly influenced by operating parameters such as pressure and temperature. nih.govresearchgate.net Increasing pressure generally leads to an increase in fluid density and enhanced solubility of the solute. nih.gov Studies on SFE of vetiver roots have shown that pressure has a major linear effect on oil yield, while temperature and time have a lesser impact, although the interaction between temperature and pressure is significant. researchgate.net Optimal conditions for SFE of vetiver roots have been reported, including a pressure of 220 bar and a temperature of 50 °C, yielding approximately 4.75% oil. uwi.edu Another study found optimal conditions at 190 bar and 50 °C for 100 minutes, resulting in a yield of 1.38%, which was about four times higher than hydro-distillation in that specific study. researchgate.net
The addition of a co-solvent, such as ethanol, to supercritical CO2 can increase the solubility of more polar compounds and potentially increase the total yield. researchgate.netdoi.org Research has explored the influence of ethanol concentration on SFE of vetiver oil, showing that higher ethanol percentages can lead to statistically different global yields and kinetic parameters. doi.org Particle size of the raw material is also a key parameter in SFE, with smaller particles generally leading to faster and more efficient extraction due to increased surface area and reduced diffusion resistance. nih.gov
Chromatographic Separation and Fractionation Strategies for this compound Enrichment
Following the initial extraction of vetiver oil, chromatographic techniques are essential for separating and enriching specific components like this compound from the complex mixture.
High-Resolution Column Chromatography Approaches
Column chromatography is a fundamental technique for separating and purifying compounds based on their differential affinities for a stationary phase and a mobile phase. chromtech.com High-resolution column chromatography aims to achieve clear and unambiguous separation of components. millennialscientific.com Factors influencing resolution include the efficiency and selectivity of the column. millennialscientific.com Efficiency is affected by particle size and packing quality of the stationary phase, while selectivity is determined by the interaction between the stationary phase chemistry and the analytes. chromtech.commillennialscientific.com
For high-resolution separations, columns with lengths upwards of 250mm are often preferred. chromatographytoday.com Smaller particle sizes in the stationary phase generally provide better resolution but can lead to higher backpressure. chromtech.com Optimizing the stationary phase, mobile phase composition, and elution gradients are crucial for improving resolution in column chromatography. chromtech.com While the search results mention the use of various chromatographic techniques for identifying and isolating components in vetiver oil, specific detailed protocols for high-resolution column chromatography solely focused on isolating this compound were not extensively detailed. However, the principles of high-resolution separation using optimized column parameters and mobile phases would be applicable.
Preparative Flash Chromatography Applications
Flash chromatography is a rapid and efficient type of column chromatography often used for preparative scale separations. solubilityofthings.comunits.itbiotage.com It utilizes elevated pressure to increase the flow rate of the mobile phase, significantly reducing separation time compared to traditional column chromatography. solubilityofthings.comunits.it Flash chromatography is suitable for handling various sample sizes and complexities while maintaining good resolution. solubilityofthings.com
This technique is particularly useful for the routine purification of organic compounds and can separate samples ranging from 0.01 to 10.0 grams in a short timeframe, typically 10-15 minutes. units.it While its resolution may be moderate compared to analytical HPLC, it is effective for mixtures where the components have a reasonable difference in polarity (e.g., ΔRf ≥ 0.15). units.it Flash chromatography can also be used as a preliminary purification step before employing higher-resolution techniques like HPLC to protect expensive analytical columns. units.it The stationary phase commonly used is silica (B1680970) gel, and the process is typically driven by air pressure. solubilityofthings.comunits.it Modern flash chromatography systems can be combined with preparative liquid chromatography for enhanced purification capabilities. chromservis.eulabquip.ie
Influence of Biogeographic and Cultivation Variables on this compound Content and Compositional Profiles
Assessment of Geographic and Environmental Factors on Vetiverol Chemotypes
Geographical origin plays a significant role in the chemical composition of vetiver oil, leading to the existence of different chemotypes researchgate.netphytojournal.comresearchgate.net. While some studies suggest that meaningful differences in the composition of major constituents like khusimol (B1673632), beta-vetispirene, vetiselinenol, and alpha-vetivone (B103140) may not be observed across various geographical origins researchgate.net, others highlight the variability. For instance, khusimol is a major component in vetiver oil from regions like Brazil, China, India, Java, Madagascar, Mexico, and Reunion Island, but not necessarily from Turkey, Taiwan, or Bangladesh researchgate.net. This variation is attributed to factors including genetic differences among vetiver ecotypes and adaptation to diverse environmental conditions nih.govresearchgate.netvetiver.orgmdpi.com.
Environmental factors such as soil conditions, temperature, relative humidity, irradiance, and photoperiod can influence the accumulation of active components in vetiver roots vetiver.orgnih.govcore.ac.uk. Vetiver is known for its adaptability to a range of soil and climatic conditions, including different rainfall levels and temperatures researchgate.netvetiver.org. However, these conditions can impact plant growth and, consequently, oil yield and composition researchgate.netvetiver.org. Studies have shown that seasonal changes can lead to variations in volatile oil yield and content researchgate.netvetiver.org. For example, essential oil yield and valerenol percentage were found to be highest in March in one study conducted under specific agro-climatic conditions vetiver.org.
Genetic diversity within Vetiveria zizanioides also contributes to the variation in oil composition nih.govresearchgate.netvetiver.orggoogle.com. Different ecotypes can exhibit distinct genetic differentiation, leading to variations in their chemical profiles vetiver.org.
Impact of Agricultural Practices and Post-Harvest Processing on this compound Yields
Agricultural practices significantly influence the yield and quality of vetiver oil, including its vetiverol content vetiver.orgresearchgate.netphytojournal.comfao.orgresearchgate.net. Factors such as planting methods, fertilization, and the age of the roots at harvest are critical vetiver.orgfao.orgresearchgate.netchemijournal.com.
Studies have investigated the effect of different planting methods and fertilizer levels on vetiver yield and essential oil content chemijournal.com. For example, research indicated that the "bag method" of planting and a specific fertilizer level (75:50:25 kg NPK/ha) resulted in significantly higher dry root yield and essential oil yield compared to other methods and fertilizer levels tested chemijournal.com.
The age of vetiver roots at harvest is another crucial factor affecting oil production vetiver.orgresearchgate.netphytojournal.comresearchgate.net. While some research suggests that oil content increases with root age researchgate.net, another study indicated that roots aged between one and three years generated superior yields compared to older roots researchgate.net. The optimal harvesting time can also vary depending on the region and agro-climatic conditions tnau.ac.in. Harvesting is often recommended during the dry season tnau.ac.in.
Post-harvest processing techniques also play a role in the final yield and quality of vetiver oil vetiver.orgscribd.commdpi.com. Handling steps before distillation, such as cleaning, washing, drying, and size reduction of the roots, are important for improving yields and oil quality scribd.com. The duration of drying can impact the content of specific components like khusimol, with studies showing that drying for a certain period after harvest can maximize its content, while drying for longer durations may lead to a reduction nanobioletters.comresearchgate.net. The distillation method itself is a critical factor affecting oil quality scribd.com. While some post-harvest treatments like drying the whole plant versus separating leaves from stems before drying may not significantly influence essential oil content or composition in some plants mdpi.com, specific handling of vetiver roots, such as leaving them in the open for a few days after harvesting, can influence the quality by allowing undesirable low boiling components to evaporate vetiver.orgvetiver.org.
The yield of essential oil from vetiver roots can vary considerably, typically ranging from 0.3% to 2% on a fresh root weight basis, depending on factors like biotype, cultural practices, root age, and distillation methods phytojournal.com. On a dry weight basis, oil recovery can be around 1% on average, with potential for higher percentages depending on the duration of distillation vetiver.org.
| Factor | Influence on Vetiverol Content/Yield | Research Findings |
| Geographic Origin | Can influence the presence and concentration of specific constituents. | Khusimol is major in some regions (e.g., India, Haiti) but not others (e.g., Turkey, Taiwan). researchgate.net |
| Environmental Factors | Affect accumulation of active components. | Seasonal changes impact oil yield and volatile content. researchgate.netvetiver.org |
| Planting Methods | Can impact root growth and essential oil yield. | Bag method showed higher dry root and essential oil yield in one study. chemijournal.com |
| Fertilization | Influences plant growth and essential oil yield. | Specific NPK levels resulted in higher dry root and essential oil yield in one study. chemijournal.com |
| Root Age | Affects oil production levels. | Yield may increase with age researchgate.net, but optimal age (e.g., 1-3 years) for superior yield is suggested researchgate.net. |
| Post-Harvest Drying | Can impact the content of specific components. | Drying for 24 hours after harvest maximized khusimol content in one study. nanobioletters.comresearchgate.net |
| Distillation Method | Affects both yield and quality of the oil. | SFE can offer higher yields and different compositional profiles compared to hydro-distillation. vetiver.orgukzn.ac.za |
Sophisticated Structural Elucidation and Stereochemical Characterization of Vetivenol
Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like Vetivenol. By providing detailed information about the connectivity and environment of individual atoms within a molecule, NMR experiments are crucial for assigning a definitive structure.
Advanced 1D and 2D NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)
The structural determination of this compound involves the synergistic application of various 1D and 2D NMR techniques. Proton NMR (¹H-NMR) spectroscopy provides information on the types of protons present, their chemical environments, and their coupling interactions, which reveal neighboring protons cmscollege.ac.in. Carbon-13 NMR (¹³C-NMR) spectroscopy complements this by identifying the different carbon environments within the molecule cmscollege.ac.inmagritek.com.
More advanced 2D NMR experiments are indispensable for establishing connectivity and spatial relationships. Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, providing through-bond connectivity information cmscollege.ac.innd.edu. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, allowing for the assignment of CH, CH₂, and CH₃ groups cmscollege.ac.innd.edu. Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the carbon skeleton and identifying quaternary carbons and functional group positions cmscollege.ac.innd.edu. These techniques, applied to samples of this compound, allow for the assignment of observed NMR signals to specific atoms in the proposed structure.
Resolution of Complex Spin Systems in this compound
Sesquiterpenes like this compound often contain multiple chiral centers and complex ring systems, leading to intricate spin systems in their ¹H-NMR spectra. High-field NMR spectrometers offer improved resolution, which helps to separate overlapping signals. Analysis of coupling constants (J values) in the ¹H-NMR spectrum provides insights into the dihedral angles between coupled protons, aiding in the determination of relative stereochemistry and conformation cmscollege.ac.in. Decoupling experiments and the analysis of splitting patterns help to simplify complex multiplets and resolve overlapping signals arising from coupled spin systems cmscollege.ac.in. The combination of high-field strength and advanced 2D NMR techniques is essential for unambiguously assigning all proton and carbon signals and resolving the complex spin systems characteristic of this compound's structure.
Mass Spectrometry Integration with Chromatographic Techniques for Component Identification
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques, is vital for identifying this compound, confirming its molecular formula, and analyzing the profile of related isomers present in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Isomer Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the volatile and semi-volatile components of complex mixtures like vetiver oil phytojournal.comvetiver.orgekb.egnih.govuni-hamburg.de. In the analysis of this compound, GC separates this compound from other sesquiterpenes and isomers based on their differing volatilities and interactions with the stationary phase of the GC column phytojournal.comvetiver.orguni-hamburg.de. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented cmscollege.ac.in. The resulting mass spectrum, which plots the abundance of ions versus their mass-to-charge ratio (m/z), serves as a fingerprint for the compound cmscollege.ac.in.
Comparison of the obtained mass spectrum of this compound with spectral libraries (such as NIST or Wiley) allows for tentative identification phytojournal.com. Furthermore, GC-MS is invaluable for profiling the various isomers of this compound and other related sesquiterpene alcohols and hydrocarbons present in vetiver oil samples ekb.egresearchgate.net. Different isomers, even with the same molecular formula, often exhibit slightly different retention times on the GC column and can sometimes be distinguished by subtle differences in their fragmentation patterns uva.nlresearchgate.net. Studies on vetiver oil have identified numerous sesquiterpene components, including Khusimol (B1673632), Isovalencenol, and various vetivones and vetivenes, alongside this compound or Vetiverol ekb.egresearchgate.net.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While unit resolution mass spectrometry in GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) is necessary to determine the exact mass of the molecular ion and fragment ions cmscollege.ac.in. The exact mass measurement, typically accurate to a few parts per million (ppm), allows for the unambiguous determination of the elemental composition (molecular formula) of this compound cmscollege.ac.in. For this compound, with the molecular formula C₁₅H₂₄O, the high-resolution mass measurement of the molecular ion peak would precisely match the calculated exact mass for this formula (220.182715385 Da) nih.govuni.lu. This confirms the molecular formula derived from elemental analysis or other techniques and provides a critical validation step in the structural elucidation process. HRMS can also provide elemental compositions for key fragment ions, offering further support for the proposed structure and fragmentation pathways.
Comprehensive Stereochemical Investigations of this compound and its Diastereomers
Determining the stereochemistry of this compound, including the absolute and relative configurations of its chiral centers, is a complex but essential part of its full characterization firp-ula.orgnbu.ac.in. This compound (CID 3085365) is defined with specific stereocenters as (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol nih.gov. The presence of multiple stereocenters in sesquiterpenes leads to the possibility of numerous diastereomers and enantiomers.
Stereochemical investigations often involve a combination of techniques. Analysis of coupling constants in ¹H-NMR spectra, particularly in rigid or semi-rigid ring systems, can provide information about the relative orientation of protons and thus the relative configuration of adjacent chiral centers cmscollege.ac.in. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are invaluable for determining through-space correlations between protons that are in close spatial proximity, regardless of bond connectivity cmscollege.ac.in. NOESY correlations can help establish the relative stereochemistry across ring junctions and between substituents on a ring system.
Comparison of spectroscopic data (NMR, optical rotation) with known standards or synthesized reference compounds with established stereochemistry is another common approach uni-hamburg.de. For molecules where the relative stereochemistry is determined by NMR, establishing the absolute configuration often requires techniques such as X-ray crystallography (if a suitable crystal can be obtained) or comparison of optical rotation or electronic circular dichroism (CD) spectra with calculated values or known compounds uni-hamburg.de.
Chiral Analysis and Enantiomeric Excess Determination
The complexity of natural products like this compound, often isolated as mixtures of stereoisomers, necessitates advanced chiral analytical methods for their complete characterization. This compound possesses several chiral centers, meaning it can exist as different stereoisomers, including enantiomers and diastereomers. googleapis.com The specific isomer (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol explicitly defines the configuration at two of these centers. nih.govuni.lu
Techniques commonly employed in the analysis of chiral terpenes found in vetiver oil, and thus applicable to this compound, include gas chromatography (GC) or high-performance liquid chromatography (HPLC) utilizing chiral stationary phases. researchgate.net These specialized columns allow for the separation of individual enantiomers and diastereomers based on their differential interactions with the chiral selector in the stationary phase.
Once separated, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample can be determined by integrating the peak areas corresponding to each stereoisomer. For vetiver oil components, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by analyzing diastereomeric derivatives, can provide information about relative stereochemistry. researchgate.net Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.net The application of these combined techniques is crucial for the full stereochemical assignment and for quantifying the proportions of different stereoisomers present in a sample of this compound.
While specific data on the enantiomeric excess of naturally occurring this compound isomers was not found in the immediate search results, the established analytical methodologies for other chiral terpenes in vetiver oil provide a clear framework for its determination. The presence of multiple chiral centers implies that this compound can exist as a mixture of stereoisomers in varying proportions depending on its source and isolation method.
Conformational Preferences and Rotational Isomerism
The spirocyclic structure of this compound, featuring fused rings and an exocyclic double bond, dictates its conformational landscape. The spiro[4.5]decane core consists of a five-membered ring and a six-membered ring sharing a single common atom. Each ring can adopt various conformations (e.g., envelope or half-chair for the five-membered ring, chair or boat for the six-membered ring), although certain conformations are energetically more favorable than others due to torsional strain and steric interactions.
The presence of substituents (methyl groups and a hydroxyl group) and the isopropenylidene group further influences the preferred conformations of the rings. Steric interactions between these groups and the ring hydrogens or other substituents play a significant role in determining the most stable conformers.
Rotational isomerism, or the existence of conformers that interconvert by rotation around single bonds, is also relevant to the structure of this compound. The hydroxyl group attached to the six-membered ring can exist in different orientations due to rotation around the C-O single bond. Similarly, the methyl groups attached to the rings and the isopropenylidene group have some degree of rotational freedom, although rotations that lead to significant steric clashes are disfavored.
Chemical Synthesis and Derivatization Pathways of Vetivenol and Its Sesquiterpenoid Analogs
Strategic Total Synthesis of Vetivenol and Key Stereoisomers
Total synthesis of complex natural products like this compound aims to construct the target molecule through a series of controlled chemical reactions. This approach allows for the preparation of specific stereoisomers, which is particularly important for compounds with multiple chiral centers, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. While the general concept of synthesizing this compound from simpler organic compounds is acknowledged, detailed, specific total synthesis routes for this compound itself are not extensively reported in the readily available literature. smolecule.com Research in this area often focuses on the synthesis of other olfactorily important sesquiterpenoids found in vetiver oil, such as 2-epi-ziza-6(13)en-3-one. nih.govuni-hamburg.denih.govresearchgate.net
Retrosynthesis is a powerful strategy in organic synthesis that involves working backward from the target molecule to identify simpler starting materials and key disconnections. For a complex molecule like this compound, with its fused ring system and multiple functional groups, developing novel retrosynthetic approaches is critical for designing efficient and convergent synthetic routes. This involves identifying strategic bonds to break, functional group interconversions, and the potential to utilize known reactions to assemble the molecular scaffold. Although general principles of retrosynthesis are well-established and applied to various complex molecules, specific detailed retrosynthetic analyses focusing solely on this compound are not prominently documented in the searched literature. youtube.comyoutube.comyoutube.comyoutube.comchemrxiv.orgchemrxiv.org The complexity of the this compound structure, which includes a tricyclic or bicyclic core depending on the specific isomer, along with an alcohol functionality, necessitates sophisticated strategies to control regioselectivity and stereoselectivity during bond formation.
Enantioselective synthesis, also known as asymmetric synthesis, is the process of synthesizing a chiral compound in a way that favors the formation of one specific enantiomer over the other. nih.gov This is of paramount importance for chiral molecules like this compound, as different enantiomers can have vastly different properties. Two common strategies for achieving enantioselectivity are the use of organocatalysis and chiral auxiliaries. Organocatalysis employs small organic molecules as catalysts to induce asymmetry in a reaction, offering advantages such as being less toxic and more environmentally friendly compared to some metal catalysts. youtube.comscribd.comgoogle.combyjus.com Chiral auxiliaries are chiral compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction; they are removed after the desired stereocenter is formed. nih.govresearchgate.netsatt.fr While these methodologies have been successfully applied to the synthesis of various chiral molecules, including other sesquiterpenoids found in vetiver oil, specific examples detailing the enantioselective synthesis of this compound or its key stereoisomers utilizing organocatalysis or chiral auxiliaries were not found in the provided search results. nih.govuni-hamburg.denih.govresearchgate.netsatt.fr Research in this area for vetiver components has notably focused on compounds like (+)-2-epi-ziza-6(13)en-3-one. nih.govuni-hamburg.denih.govresearchgate.net
Development of Novel Retrosynthetic Approaches
Semi-Synthetic Modifications and Functional Group Transformations of this compound
Semi-synthetic approaches to this compound derivatives typically start from naturally isolated vetiverol, which is a mixture of sesquiterpene alcohols, with khusimol (B1673632) often being a major component. scentree.coresearchgate.netgoogle.com These modifications involve transforming the functional groups present in this compound to alter its properties.
Oxidation of this compound can lead to the formation of corresponding carbonyl compounds, such as ketones and aldehydes, which are collectively referred to as vetivenone-type compounds. smolecule.comscribd.comgoogle.com These oxidation reactions change the functionality of the molecule, often impacting its olfactory characteristics. For instance, the conversion of secondary alcohol groups in this compound isomers to ketone functionalities would yield vetivenones. While the general transformation is known, specific detailed procedures and characterization of all possible vetivenone isomers derived from this compound through controlled oxidation were not extensively detailed in the search results. Oxidation reactions involve the loss of electrons from the this compound molecule. khanacademy.orglibretexts.org
Reduction reactions of this compound can result in the formation of hydrocarbon derivatives. smolecule.comresearchgate.net This involves the gain of electrons by the this compound molecule, typically leading to the removal of the oxygen atom or saturation of double bonds. byjus.comkhanacademy.orglibretexts.org Controlled reduction strategies are necessary to selectively reduce specific functional groups or double bonds while leaving others intact, allowing for the synthesis of targeted hydrocarbon analogs. The search results indicate that reduction of this compound can yield corresponding hydrocarbons, but detailed experimental procedures and the characterization of specific hydrocarbon derivatives obtained through controlled reduction were not provided. smolecule.comresearchgate.net
Controlled Reduction Strategies for Hydrocarbon Derivatives
Mechanistic Studies of Catalyzed and Uncatalyzed Transformations Involving this compound
Understanding the mechanisms by which chemical compounds undergo transformation is fundamental to synthetic chemistry and the study of natural product biosynthesis and degradation. For sesquiterpenoids like this compound, transformations can involve a variety of reactions, including oxidation, reduction, isomerization, cyclization, and functional group interconversions. These reactions can occur spontaneously (uncatalyzed) under certain conditions or be facilitated by catalysts, including enzymes in biological systems or various chemical catalysts in laboratory or industrial settings.
While specific mechanistic pathways for this compound's direct transformations are not detailed in the provided sources, the chemical nature of this compound, possessing a hydroxyl group and alkene functionalities within a complex polycyclic framework, suggests potential reaction sites. Alcohols can undergo oxidation to aldehydes or ketones, esterification, or dehydration. Alkenes can participate in addition reactions, epoxidation, or cleavage. The spirocyclic and bicyclic ring systems present in this compound could also be subject to rearrangement reactions under acidic or thermal conditions.
Studies on related sesquiterpenoids found in vetiver oil provide some insight into potential transformations. For instance, the conversion of zizanoic acid to khusimol, another major component of vetiver oil, has been mentioned in the context of chemical transformations to obtain compounds with desirable olfactory properties wikidata.org. This transformation involves the reduction of a carboxylic acid to an alcohol. However, the specific mechanistic details of this conversion were not elaborated upon in the consulted literature.
Enzymatic catalysis plays a crucial role in the biosynthesis of sesquiterpenoids from farnesyl diphosphate (B83284) (FDP) in plants. Studies on terpene cyclases, such as (+)-zizaene synthase from Chrysopogon zizanioides, have investigated the catalytic specificity and reaction mechanisms involved in the cyclization of FDP to various sesquiterpenes, including zizaene nih.gov. These enzymatic mechanisms typically involve ionization of the prenyl diphosphate ester, followed by a series of cyclization and rearrangement steps mediated by carbocation intermediates, and finally termination by deprotonation or capture by water. While this compound is a sesquiterpenoid, detailed enzymatic mechanisms specifically leading to or transforming this compound were not found.
In the absence of specific experimental data or proposed reaction mechanisms for the catalyzed and uncatalyzed transformations of this compound in the reviewed literature, it is not possible to provide detailed research findings or data tables for this specific section as requested. Future research could focus on elucidating these mechanisms using modern analytical techniques and computational chemistry to gain a deeper understanding of this compound's reactivity and fate under various conditions.
Biogenetic Pathways and Biotechnological Production of Vetivenol
Elucidation of the Isoprenoid Biosynthetic Route to Vetivenol
The biosynthesis of this compound, like other sesquiterpenes, originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP) nih.gov. FPP is the direct precursor for all sesquiterpenes wikipedia.org.
Enzymatic Cascade Investigations in Sesquiterpene Synthase Reactions
Sesquiterpene synthases (STSs), also known as terpene cyclases, are key enzymes in the biosynthesis of sesquiterpenes. They catalyze the cyclization of linear FPP into a vast array of diverse cyclic sesquiterpene scaffolds nih.govbioinformatics.nl. The reaction cascade initiated by STSs involves the metal-mediated removal of the diphosphate group from FPP, leading to the formation of a farnesyl cation bioinformatics.nl. This highly reactive intermediate undergoes a series of intricate cyclizations, rearrangements, hydride or methyl shifts, and other modifications within the enzyme's active site to yield the final sesquiterpene product bioinformatics.nl.
Research into sesquiterpene synthases from Chrysopogon zizanioides has identified several such enzymes involved in the production of the diverse sesquiterpenes found in vetiver oil. For instance, zizaene synthase (ZS) from Ch. zizanioides is a critical enzyme in the biosynthesis of (+)-zizaene (also known as khusimene), a precursor to khusimol (B1673632), another major fragrant component of vetiver oil acs.orgresearchgate.net. While specific enzymatic cascades leading directly to this compound have been investigated, the promiscuity of some STSs, capable of producing multiple products from FPP, adds complexity to fully delineating the precise enzymatic route to this compound mdpi.comnih.gov. Studies often involve cloning and functional characterization of candidate TPS genes from vetiver root transcriptomes to identify enzymes responsible for specific sesquiterpene skeletons researchgate.net.
Interactive Table 1: Proposed Enzymatic Steps in a Hypothetical this compound Biosynthesis Pathway (Illustrative)
| Step | Enzyme Class | Substrate | Product(s) | Proposed Role Towards this compound |
| 1 | Prenyltransferase (FPPS) | IPP + DMAPP | Farnesyl pyrophosphate (FPP) | Precursor formation |
| 2 | Sesquiterpene Synthase | FPP | Cyclic Carbocation Intermediate(s) | Backbone cyclization |
| 3 | Further Enzyme(s) | Carbocation/Intermediate | This compound (via rearrangements/hydroxylation) | Final product formation |
Note: This table represents a generalized pathway. The specific enzymes and intermediates involved in this compound biosynthesis are subjects of ongoing research.
Investigation of Microbial and Plant Biotransformation Mechanisms
Beyond the natural biosynthesis in vetiver grass, researchers have explored alternative methods for obtaining this compound, including biotransformation using microorganisms and other plant systems.
Microorganism-Mediated Bioconversion of Terpenoids to Vetivenols
Microbial biotransformation offers a promising route for producing valuable natural products, including terpenoids, often from more readily available precursors researchgate.net. Microorganisms possess diverse enzymatic machinery capable of modifying existing terpenoid structures through reactions such as hydroxylation, oxidation, or reduction nih.gov. While specific studies detailing the direct microorganism-mediated bioconversion of a defined terpenoid precursor explicitly to this compound are less commonly reported in broad reviews, the general principle of using microbial systems to modify sesquiterpenes is well-established nih.gov. This could involve using engineered or naturally occurring microbial strains to perform specific enzymatic steps on a related sesquiterpene or precursor to yield this compound. The advantage lies in potentially milder reaction conditions and higher stereospecificity compared to chemical synthesis researchgate.net.
Metabolic Engineering Approaches for Enhanced Biosynthetic Production in Host Systems
Metabolic engineering involves the optimization of cellular processes within host organisms, such as bacteria or yeast, to enhance the production of specific compounds frontiersin.orgrsc.org. This approach is increasingly applied to the sustainable production of terpenoids mdpi.comresearchgate.net. For this compound production, metabolic engineering strategies could involve introducing or enhancing the expression of genes encoding key enzymes from the this compound biosynthetic pathway (like specific sesquiterpene synthases and downstream modifying enzymes) into a heterologous host organism, such as Escherichia coli or Saccharomyces cerevisiae mdpi.comfrontiersin.org.
Enhancing precursor supply, particularly FPP, is a common strategy in metabolic engineering for sesquiterpene production, often achieved by overexpressing genes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for IPP and DMAPP synthesis researchgate.netnih.gov. Additionally, optimizing codon usage, selecting appropriate promoters, and engineering transport mechanisms for product secretion can further increase this compound yield in engineered host systems researchgate.net. While specific high-yield production of this compound through metabolic engineering might still be in development, the success in engineering microbes for other sesquiterpenes like (+)-zizaene demonstrates the potential of this approach researchgate.net.
Interactive Table 2: Examples of Metabolic Engineering Strategies for Terpenoid Production (Illustrative based on general principles)
| Strategy | Description | Potential Impact on this compound Production |
| Precursor Pathway Engineering | Overexpression of genes in MVA or MEP pathways to increase IPP/DMAPP/FPP supply | Increased substrate availability |
| Enzyme Optimization | Expression of highly active or specific sesquiterpene synthases and modifying enzymes | Improved conversion efficiency, desired product formation |
| Host Strain Selection | Utilizing microbial hosts with favorable metabolic backgrounds and growth characteristics | Enhanced growth and production rates |
| Pathway Balancing | Adjusting expression levels of multiple enzymes in the pathway to prevent bottlenecks | Optimized flux towards this compound |
Note: These are general strategies applicable to terpenoid metabolic engineering. Specific applications for this compound require identification and cloning of relevant genes.
Transcriptomic and Proteomic Analysis of this compound Biosynthesis in Chrysopogon zizanioides
Transcriptomic and proteomic analyses provide valuable insights into the genetic and enzymatic machinery involved in this compound biosynthesis in its natural source, Chrysopogon zizanioides. Transcriptomics involves studying the complete set of RNA transcripts in a plant tissue, revealing which genes are actively being expressed and at what levels nih.gov. Proteomics focuses on the comprehensive analysis of the proteins present, providing information about the enzymes that are actually being produced and are available to catalyze biosynthetic reactions researchgate.netnih.gov.
Studies utilizing these techniques in vetiver roots, where this compound is primarily produced, can help identify candidate genes encoding sesquiterpene synthases and other enzymes potentially involved in the later steps of this compound formation researchgate.netnih.gov. Differential gene expression analysis between high and low this compound-producing vetiver genotypes, or in response to environmental factors that influence this compound production, can pinpoint genes correlated with its biosynthesis researchgate.net. Similarly, proteomic studies can identify enzymes that are more abundant in tissues or conditions favoring this compound accumulation researchgate.netnih.gov. While some proteomic studies in vetiver have focused on stress responses researchgate.netnih.govresearchgate.net, applying these techniques specifically to terpene biosynthesis pathways can provide a more complete picture of the enzymes at work. Integrating transcriptomic and proteomic data can help to bridge the gap between gene expression and protein abundance, offering a more comprehensive understanding of the regulatory networks controlling this compound biosynthesis in Chrysopogon zizanioides.
Investigation of Molecular Mechanisms of Vetivenol S Biological Interactions Excluding Clinical Human Trial Data
Exploration of Molecular Targets and Pathways in Antimicrobial Activity
Vetiver essential oil, containing Vetivenol and other sesquiterpenes, has demonstrated antimicrobial activity against a range of bacteria and fungi nih.govresearchgate.netmdpi.com. The mechanisms underlying the antimicrobial effects of essential oils are often associated with their lipophilicity, which allows them to penetrate microbial cell membranes researchgate.netdsagrow.com. This disruption of the cell membrane can lead to increased permeability, leakage of intracellular contents, and ultimately cell death dsagrow.comumn.edu.
Studies on vetiver oil have shown significant antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli researchgate.netmdpi.com. The minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) determined in these studies suggest both bacteriostatic and bactericidal/fungicidal mechanisms depending on the concentration and the specific microorganism researchgate.net.
While the exact molecular targets of this compound itself in microbial cells are not extensively detailed, the general mechanisms proposed for essential oil components include the disruption of the cell membrane structure and function, interference with enzyme activity, and inhibition of protein synthesis dsagrow.comumn.edunih.gov. The lipophilic nature of sesquiterpene alcohols like this compound likely contributes to their ability to interact with the lipid bilayers of microbial membranes.
Data from studies on vetiver essential oil highlight its antimicrobial potential:
| Microorganism | Activity Type | Concentration Range (MIC/MBC/MFC) | Reference |
| Escherichia coli | Antibacterial | 15.63 - 625 µg/mL | researchgate.netmdpi.com |
| Bacillus subtilis | Antibacterial | 31.25 - 312.5 µg/mL | researchgate.netmdpi.com |
| Staphylococcus aureus | Antibacterial | 39 - 156 µg/mL | researchgate.netmdpi.com |
| Micrococcus luteus | Antibacterial | Not specified, activity observed | researchgate.net |
| Enterobacter cloacae | Antibacterial | 15.63 µg/mL | researchgate.net |
| Enterococcus faecalis | Antibacterial | 31.25 µg/mL | researchgate.net |
| Proteus vulgaris | Antibacterial | 15.63 µg/mL | researchgate.net |
| Pseudomonas aeruginosa | Antibacterial | 312.5 µg/mL | mdpi.com |
| Candida albicans | Antifungal | 31.25 - 8000 µg/mL | researchgate.net |
| Candida glabrata | Antifungal | Activity observed | nih.gov |
| Penicillium expensum | Antifungal | Activity observed | researchgate.net |
Note: The concentrations listed are for vetiver essential oil, which contains this compound and other compounds. Specific concentrations for isolated this compound may vary.
Deciphering the Cellular and Biochemical Basis of Anti-inflammatory Effects
Vetiver essential oil has also demonstrated anti-inflammatory properties, and research has begun to elucidate the underlying cellular and biochemical mechanisms. Studies using LPS-stimulated murine macrophage cells (RAW 264.7) showed that vetiver essential oil could suppress inflammatory responses by modulating the expression of key inflammatory enzymes and cytokines researchgate.nettandfonline.com.
Specifically, vetiver oil has been reported to regulate the expression of heme oxygenase-1 (HO-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) researchgate.nettandfonline.com. Modulation of iNOS is linked to alterations in apoptosis researchgate.net. Furthermore, vetiver oil has been shown to influence the levels of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interferon-β (IFN-β) researchgate.nettandfonline.com.
The anti-inflammatory activity of vetiver oil appears to be correlated with its antioxidant activity, which involves decreasing the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, and reducing malondialdehyde (MDA) levels researchgate.nettandfonline.com. Oxidative stress plays a significant role in the induction and perpetuation of inflammation researchgate.net. By mitigating oxidative stress, this compound and other components in vetiver oil may indirectly contribute to their anti-inflammatory effects.
Some studies suggest that the anti-inflammatory activity of vetiver oil and its components might involve the inhibition of prostaglandin (B15479496) synthesis scielo.br. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes jeeng.net.
While research on the specific anti-inflammatory mechanisms of isolated this compound is limited, studies on vetiver oil provide valuable insights into the potential pathways influenced by its sesquiterpene alcohol components. The modulation of inflammatory enzymes, cytokines, and oxidative stress pathways are key areas of investigation.
Mechanistic Research into Antitumor and Anticancer Activities at the Cellular Level
Investigations into the potential antitumor and anticancer activities of vetiver oil and its components, including sesquiterpene alcohols, have focused on their effects at the cellular level, such as cytotoxicity, cell cycle modulation, and induction of apoptosis. Studies have shown that vetiver oil can exert cytotoxic effects on various cancer cell lines scitepress.orgnih.govjonuns.com.
Research on vetiver oil's effects on human epithelial cervical cancer cells (HeLa) indicated cytotoxicity through the inhibition of cell proliferation and induction of morphology alterations jonuns.com. The cellular mechanisms underlying these effects may involve oxidative stress formation, ROS production, mitochondrial depolarization, and cell cycle arrest jonuns.com. Sesquiterpene lactones, also found in V. zizanioides, are known to induce apoptosis, prevent metastasis, and inhibit inflammatory responses by modulating pathways like NF-κB and MAPK, mechanisms that could potentially be relevant to the activity of other vetiver sesquiterpenes like this compound jonuns.com.
A study investigating vetiver oil's effects on different cancer cell types (WiDr, 4T1, T47D) found varying levels of cytotoxicity nih.gov. The study highlighted β-caryophyllene, a major component of vetiver oil, as a potential contributor to cytotoxic activity, particularly in Triple Negative Breast Cancer (TNBC) cells (4T1), by targeting the Cannabinoids CB2 receptor (CNR2) nih.gov. While this compound was not the primary focus of this study, it demonstrates how individual sesquiterpene components within vetiver oil can exert anticancer effects through specific molecular targets.
Other studies have explored the potential of vetiver components as co-chemotherapeutic agents. For instance, beta vetispirene, another compound in vetiver oil, has shown potential in selectively targeting AKR1C1, an enzyme implicated in lung cancer chemoprev.org.
The anticancer mechanisms investigated at the cellular level include:
Inhibition of cell proliferation nih.govjonuns.com
Induction of apoptosis nih.govjonuns.com
Cell cycle arrest nih.govjonuns.com
Modulation of oxidative stress and ROS production jonuns.com
Interaction with specific molecular targets (e.g., CNR2, AKR1C1) nih.govchemoprev.org
Further research is needed to specifically delineate the precise molecular mechanisms by which this compound, as an isolated compound or in synergy with other vetiver constituents, exerts its potential antitumor and anticancer effects.
Other Identified Molecular Biological Modulations and Interactions
Beyond antimicrobial, anti-inflammatory, and anticancer activities, research on vetiver oil and its components has identified other molecular biological modulations and interactions.
Vetiver essential oil has been shown to impact pathways related to tissue remodeling and metabolism in human dermal fibroblasts, specifically influencing cholesterol synthesis and metabolism pathways tandfonline.comresearchgate.net. This suggests a potential role for vetiver components in metabolic health.
Some studies indicate that components of vetiver oil may have neuroprotective effects, potentially through the modulation of microglia, which are involved in neuroinflammation mdpi.com. This compound itself was mentioned as one of the major components responsible for inhibiting microglial activation in a study on the essential oil of Rhododendron albiflorum mdpi.com. This suggests a potential direct molecular interaction of this compound with pathways in microglial cells, although further research is needed to confirm and detail this mechanism in the context of vetiver oil.
Vetiver oil has also been studied for its effects on the central nervous system, including sedative and calming effects, potentially through the potentiation of gamma-aminobutyric acid (GABA) scitepress.orgnih.gov. Sesquiterpenes, as a class, are thought to play a role in stimulating GABAergic transmission scitepress.orgnih.gov.
The complex chemical composition of vetiver oil, with its numerous sesquiterpene constituents, suggests that its biological activities likely involve a multitude of molecular targets and interacting pathways. Further research focusing on isolated this compound and its specific interactions is necessary to fully understand its individual contributions to the observed biological effects of vetiver oil.
Q & A
Q. How can ecological studies assess this compound’s allelopathic effects without confounding environmental factors?
- Methodological Answer : Conduct controlled microcosm experiments with soil sterilization to eliminate microbial interference. Measure root elongation inhibition in model plants (e.g., Arabidopsis thaliana) using standardized OECD guidelines. Apply this compound at field-realistic concentrations (0.1–10 mg/L) and analyze soil leachates via LC-MS/MS to quantify residual levels .
Guidelines for Data Reporting
- Experimental Replication : Follow the "Materials and Methods" standards in , specifying equipment models (e.g., Agilent 7890B GC system) and statistical software (e.g., GraphPad Prism 10).
- Ethical Compliance : For studies involving human/animal subjects, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) as per , ensuring institutional review board (IRB) approval is documented.
- Conflict Resolution : Address data discrepancies using iterative qualitative analysis () and transparent supplemental datasets ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
